molecular formula C20H21BrN4O2 B2993026 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(1-methylindol-3-yl)ethanone CAS No. 2380187-73-3

1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(1-methylindol-3-yl)ethanone

Cat. No.: B2993026
CAS No.: 2380187-73-3
M. Wt: 429.318
InChI Key: FRWYSGHNINMKOA-UHFFFAOYSA-N
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Description

1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(1-methylindol-3-yl)ethanone is a complex organic compound with a molecular formula of C20H21BrN4O2 and a molecular weight of 429.318

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(1-methylindol-3-yl)ethanone typically involves multiple steps, including the formation of the piperidine ring, the bromopyrimidine moiety, and the indole derivative. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(1-methylindol-3-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, resulting in a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of substituted pyrimidine derivatives.

Scientific Research Applications

1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(1-methylindol-3-yl)ethanone has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Pharmacology: Researchers investigate its effects on various biological systems to understand its potential therapeutic benefits and mechanisms of action.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and chemical entities.

    Industrial Applications: It may be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(1-methylindol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromopyridin-2-yl)piperidin-3-ol
  • 1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2,2-dimethylpropan-1-one

Uniqueness

1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(1-methylindol-3-yl)ethanone is unique due to its specific combination of functional groups and structural features. The presence of the bromopyrimidine moiety, the piperidine ring, and the indole derivative provides a distinct chemical profile that can lead to unique biological activities and synthetic applications.

Properties

IUPAC Name

1-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(1-methylindol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN4O2/c1-24-13-14(17-4-2-3-5-18(17)24)10-19(26)25-8-6-16(7-9-25)27-20-22-11-15(21)12-23-20/h2-5,11-13,16H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWYSGHNINMKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(CC3)OC4=NC=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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